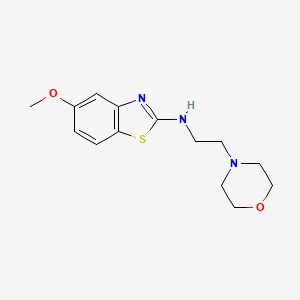

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Descripción general

Descripción

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the class of benzothiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 2-chloroethylmorpholine in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, 2-chloroethylmorpholine, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2-aminobenzothiazoles can inhibit various kinases involved in cancer progression. The compound has been explored for its potential as an anticancer agent due to its structural similarity to other effective drugs.

- Mechanism of Action : The compound may exert its effects by inhibiting specific kinases that are crucial for tumor growth and survival. For example, it has been noted that related benzothiazole compounds inhibit CSF1R kinase, which plays a role in tumor-associated macrophage recruitment .

- Case Study : A study highlighted the effectiveness of related benzothiazole derivatives in reducing tumor growth in xenograft models. In particular, one derivative demonstrated a 62% reduction in tumor size when administered at a dose of 200 mg/kg .

Neurodegenerative Disorders

The compound's structural features suggest potential applications in treating neurodegenerative diseases. Benzothiazole derivatives have been investigated for their ability to modulate pathways involved in diseases like Alzheimer's and Parkinson's.

- Case Study : A related study on benzothiazole-based compounds demonstrated their ability to act as A2A adenosine receptor antagonists, which are promising targets for neurodegenerative disorder therapies .

Data Table: Summary of Biological Activities

| Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| CSF1R Inhibition | Tumor Growth | 5.5 | |

| VEGFR-2 Inhibition | Angiogenesis | 0.15 | |

| A2A Receptor Antagonism | Neurodegenerative Disorders | N/A |

Synthesis and Derivative Research

The synthesis of 5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves several steps that can lead to various derivatives with enhanced biological properties. Research into structure-activity relationships (SAR) has shown that modifications on the benzothiazole core can significantly impact the compound's efficacy against different biological targets.

Mecanismo De Acción

The mechanism of action of 5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparación Con Compuestos Similares

Similar Compounds

5-methoxy-2-aminobenzothiazole: Lacks the morpholine moiety, which may result in different biological activities.

2-morpholin-4-ylethyl-1,3-benzothiazole: Lacks the methoxy group, potentially affecting its chemical reactivity and biological properties.

Uniqueness

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both the methoxy and morpholine groups, which may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

5-Methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine, with the CAS number 1105189-14-7, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, including its mechanisms of action, cytotoxic effects on various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

- Molecular Formula : C14H19N3O2S

- Molecular Weight : 293.39 g/mol

- IUPAC Name : 5-methoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine

- Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell growth and death, particularly through the modulation of key proteins involved in apoptosis such as p53 and caspases.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | |

| MDA-MB-231 (Breast Cancer) | 18.00 | |

| U937 (Monocytic Leukemia) | 12.50 | |

| A549 (Lung Cancer) | 20.00 | |

| HeLa (Cervical Cancer) | 25.00 |

Study 1: Apoptosis Induction in Breast Cancer Cells

In a study examining the effects of this compound on breast cancer cell lines, flow cytometry analysis revealed that the compound effectively induced apoptosis in MCF-7 and MDA-MB-231 cells. The mechanism was linked to increased expression of p53 and activation of caspase pathways, leading to programmed cell death .

Study 2: Selectivity Against Cancer Cells

Another investigation highlighted the selectivity of this compound towards cancerous cells compared to non-cancerous cells. The compound exhibited significantly lower IC50 values against cancer cell lines while showing minimal toxicity in normal human cells, suggesting a favorable therapeutic window for potential clinical applications .

Study 3: Comparative Analysis with Standard Chemotherapeutics

When compared to standard chemotherapeutic agents like doxorubicin and tamoxifen, this compound demonstrated comparable or superior cytotoxicity against certain cancer types. This suggests that it may serve as a promising candidate for further development in cancer therapy .

Propiedades

IUPAC Name |

5-methoxy-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-18-11-2-3-13-12(10-11)16-14(20-13)15-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKUZLYNMHDONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.